molecular formula C17H13Cl2NO2S B12191931 [(4,5-Dichloro-2-methylphenyl)sulfonyl]naphthylamine

[(4,5-Dichloro-2-methylphenyl)sulfonyl]naphthylamine

Cat. No.: B12191931
M. Wt: 366.3 g/mol
InChI Key: ULCOJIJAEUPYBP-UHFFFAOYSA-N
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Description

[(4,5-Dichloro-2-methylphenyl)sulfonyl]naphthylamine is a chemical compound with the molecular formula C17H13Cl2NO2S It is characterized by the presence of a naphthylamine group attached to a sulfonyl group, which is further substituted with dichloro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl]naphthylamine typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with naphthylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dichloro-2-methylphenyl)sulfonyl]naphthylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthylamine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the naphthylamine ring.

Scientific Research Applications

[(4,5-Dichloro-2-methylphenyl)sulfonyl]naphthylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl]naphthylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The dichloro and methyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

[(4,5-Dichloro-2-methylphenyl)sulfonyl]naphthylamine can be compared with other sulfonyl-substituted naphthylamines, such as:

  • [(4,5-Dichloro-2-methylphenyl)sulfonyl]aniline
  • [(4,5-Dichloro-2-methylphenyl)sulfonyl]benzylamine

These compounds share similar structural features but differ in their specific substituents and functional groups. This compound is unique due to the presence of the naphthylamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13Cl2NO2S

Molecular Weight

366.3 g/mol

IUPAC Name

4,5-dichloro-2-methyl-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C17H13Cl2NO2S/c1-11-9-14(18)15(19)10-17(11)23(21,22)20-16-8-4-6-12-5-2-3-7-13(12)16/h2-10,20H,1H3

InChI Key

ULCOJIJAEUPYBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=CC=CC=C32)Cl)Cl

Origin of Product

United States

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